1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxybenzoyl group attached to an imidazolium core, which imparts specific reactivity and functionality to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 4-methoxybenzoyl chloride with an imidazole derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of oxalyl chloride and N,N-dimethylformamide (DMF) as reagents, with the reaction taking place in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The imidazolium core can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Ammonia, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield the corresponding amide derivative, while oxidation with potassium permanganate can produce the corresponding carboxylic acid.
Scientific Research Applications
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can undergo nucleophilic addition-elimination reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the imidazolium core.
4-Methoxybenzyl chloride: Similar structure but with a benzyl group instead of a benzoyl group.
4-Methoxybenzoic acid: Contains the methoxybenzoyl group but in the form of a carboxylic acid.
Uniqueness
1-(4-Methoxybenzoyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of both the methoxybenzoyl group and the imidazolium core. This combination imparts specific reactivity and functionality, making it valuable in various applications. Its ability to participate in diverse chemical reactions and its potential biological activity distinguish it from other similar compounds.
Properties
CAS No. |
61166-15-2 |
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Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-13-7-8-14(9-13)12(15)10-3-5-11(16-2)6-4-10;/h3-8H,9H2,1-2H3;1H |
InChI Key |
SFROHPBAPPTOIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C=C1)C(=O)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
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